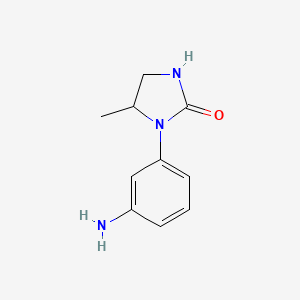![molecular formula C12H10N2O5 B1520809 6-[(3-méthyl-1,2,4-oxadiazol-5-yl)méthoxy]-2H-1,3-benzodioxole-5-carbaldéhyde CAS No. 1272176-98-3](/img/structure/B1520809.png)
6-[(3-méthyl-1,2,4-oxadiazol-5-yl)méthoxy]-2H-1,3-benzodioxole-5-carbaldéhyde
Vue d'ensemble
Description
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les oxadiazoles, la structure principale du composé en question, se sont avérés prometteurs en tant qu'agents anticancéreux. La présence du groupement oxadiazole peut contribuer à l'inhibition de la croissance des cellules cancéreuses. Par exemple, certains dérivés d'oxadiazole ont été testés sur des lignées de cellules cancéreuses humaines telles que MCF-7 (sein) et A549 (poumon), montrant une activité bonne à modérée . Le composé spécifique pourrait être synthétisé et évalué pour son efficacité contre divers types de cancer, offrant potentiellement une nouvelle voie pour le traitement du cancer.
Activité antidiabétique
Le système cyclique oxadiazole a été associé à des propriétés antidiabétiques. Les composés contenant ce groupement ont été comparés à des médicaments de référence comme le glibenclamide, certains montrant de meilleurs résultats dans la réduction des niveaux de glucose . La recherche sur le potentiel antidiabétique de notre composé pourrait conduire au développement de nouveaux médicaments pour la gestion du diabète.
Matériaux énergétiques
En raison de leur bilan d'oxygène favorable et de leur chaleur de formation positive, les dérivés d'oxadiazole peuvent servir de matériaux énergétiques . Cette application pourrait être particulièrement pertinente dans la conception de propergols et d'explosifs, où le comportement énergétique du composé pourrait être exploité.
Propriétés vasodilatatrices
Les oxadiazoles ont été utilisés pour leurs effets vasodilatateurs, qui peuvent aider au traitement des maladies cardiovasculaires en élargissant les vaisseaux sanguins et en améliorant le flux sanguin . L'investigation des effets vasodilatateurs de ce composé spécifique pourrait contribuer au développement de nouveaux médicaments cardiovasculaires.
Effets anticonvulsivants
Les dérivés d'oxadiazole ont montré un potentiel en tant qu'anticonvulsivants, qui sont utilisés pour prévenir ou traiter les crises . Le composé pourrait être exploré pour sa capacité à moduler l'excitabilité neuronale et à fournir des avantages thérapeutiques aux personnes atteintes d'épilepsie ou d'autres troubles convulsifs.
Propriétés anti-inflammatoires et analgésiques
Ces composés ont également démontré des activités anti-inflammatoires et analgésiques, suggérant leur utilisation dans la gestion de la douleur et le contrôle de l'inflammation . Des recherches supplémentaires pourraient élucider les mécanismes par lesquels le composé exerce ces effets et son potentiel en tant que nouvelle classe de médicaments anti-inflammatoires.
Activités antimicrobiennes et antifongiques
Les dérivés d'oxadiazole ont été reconnus pour leurs propriétés antibactériennes et antifongiques . Cela suggère que le composé pourrait être un candidat pour le développement de nouveaux agents antimicrobiens, ce qui est crucial face à la résistance croissante aux antibiotiques.
Applications en science des matériaux
En science des matériaux, les oxadiazoles peuvent être utilisés comme liaisons aromatiques en raison de leur structure plate, ce qui permet le placement des substituants requis . Le composé pourrait être incorporé dans des polymères ou d'autres matériaux pour améliorer leurs propriétés ou pour créer de nouveaux matériaux avec les caractéristiques souhaitées.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazoles have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSLUXPOFQFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
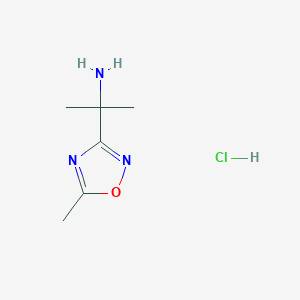
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
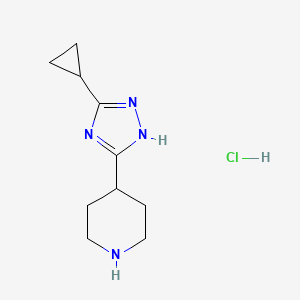
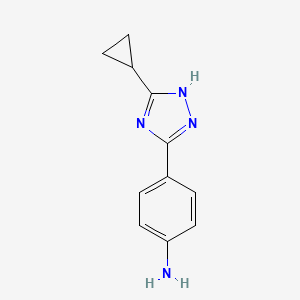


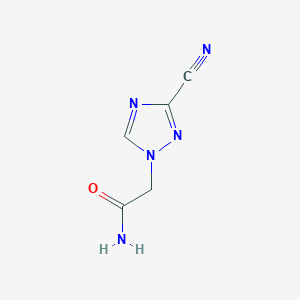
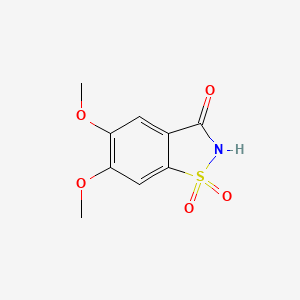
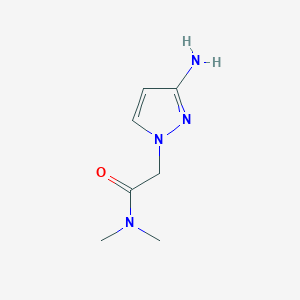
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
![6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride](/img/structure/B1520746.png)
